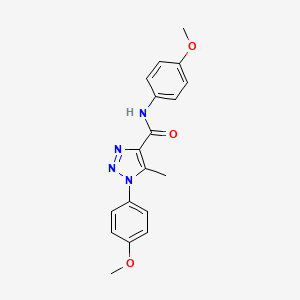

N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N,1-bis(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-4-8-15(24-2)9-5-13)20-21-22(12)14-6-10-16(25-3)11-7-14/h4-11H,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDDRWYAZNRJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide. The alkyne precursor can be prepared through various methods, including Sonogashira coupling or deprotection of a protected alkyne.

Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or slightly elevated temperatures.

Purification: The resulting triazole compound is purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of the triazole structure exhibit significant anti-inflammatory activity. A study demonstrated that compounds similar to N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, specific analogs displayed IC50 values of 39.8 μM for COX-1 and 46.3 μM for COX-2, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound is also being studied for its anticancer properties. Triazoles have been recognized for their ability to inhibit topoisomerases, enzymes that play a vital role in DNA replication and repair. A related study highlighted that triazole derivatives exhibited significant growth inhibition against various cancer cell lines, with some compounds showing over 60% inhibition in cell growth . The mechanism involves inducing cell-cycle arrest and apoptosis in cancer cells .

Antimicrobial Effects

Triazole compounds have demonstrated antimicrobial activities against a range of pathogens. The incorporation of methoxy groups enhances their lipophilicity and biological activity. Studies have shown that certain triazole derivatives can effectively combat bacterial infections and fungal diseases .

Case Studies

Mechanism of Action

The mechanism of action of N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N,1-bis(4-methoxyphenyl)methanimine

- Bis(4-methoxyphenyl)methanamine

Uniqueness

N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications. The methoxyphenyl groups and carboxamide functionality further contribute to its unique characteristics, making it a valuable compound in scientific research and industrial applications.

Biological Activity

N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound, drawing from diverse research studies.

1. Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.36 g/mol. The compound features a triazole ring which is a significant structural motif in various pharmacologically active agents.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The use of click chemistry techniques has been noted for synthesizing triazole derivatives efficiently.

3.1 Anticancer Activity

Research indicates that compounds related to the triazole structure exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. One study reported that derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase and other enzymes involved in DNA synthesis . This inhibition leads to apoptosis in cancer cells.

3.2 Anti-inflammatory Activity

Another significant biological activity observed in related compounds is anti-inflammatory effects:

- COX Inhibition : A series of triazole derivatives have been tested for cyclooxygenase (COX) inhibition. For example, some compounds demonstrated COX-2 inhibitory activity with IC50 values as low as 39.8 μM . These findings suggest potential therapeutic applications in treating inflammatory diseases.

3.3 Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored:

- Inhibition Studies : Compounds have shown effective inhibition against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

4. Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and biological targets:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| COX-1 | -7.5 | Hydrogen bonds |

| COX-2 | -8.0 | Hydrophobic interactions |

These studies suggest that the compound's structural features facilitate strong interactions with target proteins involved in cancer and inflammation pathways.

5. Case Studies

Several case studies highlight the biological relevance of triazole derivatives:

- A study synthesized a series of triazole-based compounds and evaluated their anticancer activity against multiple cell lines, demonstrating significant potency compared to standard chemotherapeutics .

- Another investigation focused on the anti-inflammatory properties of triazoles, revealing that certain derivatives could achieve comparable efficacy to existing anti-inflammatory drugs like indomethacin and celecoxib while exhibiting lower ulcerogenicity .

Q & A

Q. What synthetic methodologies are employed to prepare N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core.

- Suzuki-Miyaura Coupling : To introduce aryl groups (e.g., 4-methoxyphenyl) at specific positions.

- Carboxamide Formation : Amidation reactions using activated esters or coupling reagents like EDC/HOBt.

Key optimization factors include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (e.g., CuI for CuAAC). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Spectroscopic Techniques :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1664 cm⁻¹) and triazole ring vibrations.

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 10.44 (s, carboxamide NH), 7.93–6.93 ppm (aromatic protons), 3.85/3.75 ppm (methoxy groups). ¹³C NMR confirms carbonyl (160–165 ppm) and quaternary carbons.

- Mass Spectrometry (LC-MS) : Molecular ion peak at m/z 325.1 (M+H⁺) .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths/angles and confirms regiochemistry of the triazole ring .

Q. What in vitro models are used to screen its biological activity?

- Anticancer Activity :

- Cell Lines : MCF-7 (hormone-sensitive breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- MTT Assay : Measures cell viability after 48–72 hours of exposure (IC₅₀ values reported in µM).

- Positive Control : Doxorubicin (IC₅₀ = 0.8–1.2 µM) .

Advanced Research Questions

Q. How do structural modifications influence its anticancer activity?

A structure-activity relationship (SAR) study highlights:

| Substituent Position | Modification | IC₅₀ (MCF-7) | IC₅₀ (MDA-MB-231) |

|---|---|---|---|

| N-Phenyl (4H) | 4-Cl | 12.3 µM | 14.8 µM |

| N-Phenyl (4E) | 3-NO₂ | 15.6 µM | 18.2 µM |

| Key findings: |

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity.

- Methoxy groups improve solubility but reduce potency .

Q. How can molecular docking elucidate its mechanism of action?

- Target Protein : Tyrosine kinase (PDB ID: 1XKK).

- Software : AutoDock Vina or Schrödinger Suite.

- Key Interactions :

- Hydrogen bonding between the carboxamide group and Thr766.

- π-π stacking between triazole/methoxyphenyl and Phe861.

Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values .

Q. How can contradictions in biological data across studies be resolved?

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance.

- Orthogonal Validation : Confirm activity via apoptosis assays (Annexin V/PI) or Western blotting (e.g., caspase-3 cleavage) .

Q. What crystallographic tools refine its structural data?

Q. How can synthesis be optimized for scalability and reproducibility?

- Flow Chemistry : Continuous flow reactors improve yield (85–93%) and reduce reaction time.

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.